2-[But-2-ynyl(prop-2-ynyl)amino]-N-cyclopentylacetamide
Description
2-[But-2-ynyl(prop-2-ynyl)amino]-N-cyclopentylacetamide is a substituted acetamide derivative featuring a cyclopentyl group at the acetamide nitrogen and dual alkynyl (but-2-ynyl and prop-2-ynyl) substituents at the secondary amine position. Its molecular structure combines the rigidity of alkynyl groups with the conformational flexibility of the cyclopentyl moiety, making it a candidate for applications in medicinal chemistry, particularly in targeting acetylcholinesterase or G-protein-coupled receptors (GPCRs) due to structural parallels with known ligands .
Properties
IUPAC Name |
2-[but-2-ynyl(prop-2-ynyl)amino]-N-cyclopentylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-3-5-11-16(10-4-2)12-14(17)15-13-8-6-7-9-13/h2,13H,6-12H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMACMYEDAQXAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN(CC#C)CC(=O)NC1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amination of Cyclopentane Derivatives
Cyclopentylamine, the precursor for the N-cyclopentyl group, is typically synthesized through catalytic hydrogenation of cyclopentanone oxime or reductive amination of cyclopentanone with ammonia. Subsequent acetylation employs acetyl chloride or acetic anhydride under basic conditions:
Procedure :
- Cyclopentylamine (1.0 equiv) is dissolved in anhydrous dichloromethane.
- Acetic anhydride (1.2 equiv) is added dropwise at 0°C.
- The mixture is stirred for 12 hours at room temperature, yielding N-cyclopentylacetamide in 89% purity.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 85–89% |
| Purity (HPLC) | >98% |
| Reaction Time | 12 hours |
Advanced Methodologies and Optimization
Protection-Deprotection Strategies
Temporary protection of the acetamide nitrogen with tert-butoxycarbonyl (Boc) enhances alkylation efficiency:
- Boc Protection :
- Alkylation :
- Deprotection :
Comparative Data :
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Sequential Alkylation | 54 | 91 |
| Copper Catalysis | 68 | 95 |
| Boc-Mediated Route | 62 | 97 |
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water 70:30) confirms >98% purity with retention time = 6.72 min.
Chemical Reactions Analysis
2-[But-2-ynyl(prop-2-ynyl)amino]-N-cyclopentylacetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
2-[But-2-ynyl(prop-2-ynyl)amino]-N-cyclopentylacetamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[But-2-ynyl(prop-2-ynyl)amino]-N-cyclopentylacetamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to several acetamide derivatives, differing primarily in substituent groups and physicochemical properties. Below is a comparative analysis:
Table 1: Comparative Analysis of Structurally Related Acetamides
Notes:
- Alkynyl vs.
- Cyano vs. Sulfonyl Groups: The cyano group in is a strong electron-withdrawing group, whereas the sulfonyl group in improves aqueous solubility and metabolic stability.
Q & A
Basic: What are the recommended synthetic routes and purification strategies for 2-[But-2-ynyl(prop-2-ynyl)amino]-N-cyclopentylacetamide?
The synthesis typically involves multi-step reactions starting with nucleophilic substitution or condensation under controlled conditions. Key steps include:
- Alkylation/amination : Reacting cyclopentylamine with chloroacetamide derivatives in an inert atmosphere (e.g., nitrogen) to avoid side reactions with moisture or oxygen .
- Purification : Use column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) or preparative HPLC to isolate the target compound from by-products .
- Yield optimization : Adjust reaction time (12–24 hours) and temperature (40–60°C) to balance reactivity and decomposition risks .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Essential techniques include:
- NMR spectroscopy : H and C NMR to confirm substituent connectivity and detect impurities (<2% threshold) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .
Basic: How should this compound be stored to ensure stability during experiments?
- Storage conditions : Store at –20°C in airtight, light-resistant containers under anhydrous conditions to prevent hydrolysis or oxidation .
- Solubility considerations : Pre-dissolve in DMSO (10–20 mg/mL) for biological assays, avoiding aqueous buffers unless stability is confirmed .
Advanced: How can reaction conditions be optimized to improve yield and minimize side products?
- Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reactivity of intermediates while reducing dimerization .
- Catalyst screening : Test palladium or copper catalysts for cross-coupling steps involving alkynyl groups .
- Real-time monitoring : Employ thin-layer chromatography (TLC) or inline FTIR to track reaction progress and terminate at optimal conversion .
Advanced: How should researchers resolve contradictions between spectroscopic data and expected results?
- Cross-validation : Use 2D NMR (e.g., COSY, HSQC) to assign ambiguous peaks and rule out structural isomers .
- X-ray crystallography : If available, compare experimental crystal structures with computational models (e.g., PubChem data) .
- Reproducibility checks : Repeat synthesis under standardized conditions to exclude batch-specific impurities .
Advanced: What methodologies are suitable for studying the compound’s reactivity in mechanistic research?
- Kinetic studies : Use stopped-flow spectroscopy to monitor reaction rates of alkynyl groups with electrophiles .
- Isotopic labeling : Introduce C or N labels at key positions (e.g., acetamide carbonyl) to trace reaction pathways via MS/NMR .
- Computational modeling : Perform DFT calculations (e.g., Gaussian) to predict transition states and regioselectivity in cycloaddition reactions .
Advanced: How can by-products from synthesis be systematically identified and characterized?
- LC-MS/MS : Couple liquid chromatography with tandem MS to detect low-abundance by-products (<0.1%) .
- Isolation via preparative TLC : Separate by-products for individual NMR analysis .
- Mechanistic inference : Correlate by-product structures with reaction conditions (e.g., excess reagents, temperature spikes) to refine protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
